[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
CAS No.: 34540-22-2
Cat. No.: VC21345464
Molecular Formula: C48H78O20
Molecular Weight: 975.1 g/mol
* For research use only. Not for human or veterinary use.
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate - 34540-22-2](/images/no_structure.jpg)
CAS No. | 34540-22-2 |
---|---|
Molecular Formula | C48H78O20 |
Molecular Weight | 975.1 g/mol |
IUPAC Name | [6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
Standard InChI | InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45+,46+,47-,48+/m1/s1 |
Standard InChI Key | BNMGUJRJUUDLHW-UGVQVZHUSA-N |
Isomeric SMILES | CC1CC[C@@]2(CC[C@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Melting Point | 220 - 223 °C |
Chemical Structure and Properties
Molecular Composition
Rebaudioside A is a complex steviol glycoside with a molecular formula of C₄₄H₇₀O₂₃ . The compound features a steviol backbone with multiple glucose moieties attached at specific positions. The glycoside structure contains exclusively glucose as its monosaccharide component, distinguishing it from other glycosides that may incorporate various monosaccharides .
Structural Configuration
The glycoside configuration of Rebaudioside A is particularly noteworthy, containing four glucose molecules in total . The central glucose of a triplet connects to the main steviol structure at its hydroxyl group, while the remaining glucose forms an ester bond at the carboxyl group of the steviol backbone . This unique arrangement contributes to its stability and sweetness profile, making it particularly valuable as a sweetening agent.
Chemical Identifiers
Rebaudioside A is registered under various chemical identification systems, facilitating its recognition across different databases and regulatory frameworks. The following table presents the key identifiers associated with this compound:
Biological Source and Natural Occurrence
Origin in Stevia Plants
Rebaudioside A is naturally derived from the leaves of Stevia rebaudiana Bertoni, a plant native to certain regions of South America . Within the Stevia plant, this compound occurs alongside other steviol glycosides, particularly stevioside. Analysis of Stevia leaves has shown that they contain approximately 3.8% Rebaudioside A and 9.1% stevioside . This relatively lower concentration of Rebaudioside A compared to stevioside is significant considering its superior sweetness and reduced bitterness.
Metabolism and Pharmacokinetics
Metabolic Pathway
The metabolic fate of Rebaudioside A in humans follows a specific pathway that begins in the digestive system. Upon oral consumption, Rebaudioside A demonstrates remarkable resistance to degradation by digestive enzymes and gastric acid in the upper gastrointestinal tract . This stability allows the intact molecule to reach the colon, where significant metabolic transformations occur.
In the colon, intestinal microflora play a crucial role in the metabolism of Rebaudioside A by removing the glycosyl moieties through hydrolysis, resulting in the formation of steviol . Following absorption, steviol undergoes conjugation in the liver to form steviol glucuronide, which is subsequently excreted via the urine . This metabolic sequence is illustrated in Figure 1 of the referenced study, highlighting the stepwise transformation from Rebaudioside A to its metabolites.
Absorption and Circulation
Recent research has challenged earlier assumptions about the absorption of steviol glycosides. Contrary to previous beliefs suggesting minimal absorption of the parent compound, clinical studies have detected Rebaudioside A in blood circulation without prior deglycosylation to steviol . This finding indicates that a portion of ingested Rebaudioside A can be absorbed directly into the bloodstream, with detectable levels observed as early as 1 hour after administration .
Pharmacokinetic Parameters
A randomized, placebo-controlled, open-label, two-way crossover trial conducted at the University Hospitals Leuven, Belgium, provided valuable insights into the pharmacokinetics of Rebaudioside A in humans . The study involved 30 subjects with type 2 diabetes mellitus who received a single oral dose of 3 g Rebaudioside A. Key pharmacokinetic observations from this study include:
-
Rebaudioside A was detected in plasma as early as 1 hour post-administration in nearly all subjects
-
The metabolites steviol and steviol glucuronide reached their maximum concentrations approximately 19.5 hours after Rebaudioside A administration
-
The elimination half-life of steviol and steviol glucuronide is substantial enough that a washout period of 7-14 days was considered adequate for complete systemic elimination between treatments
Clinical Significance and Pharmacodynamics
Effects on Glucose Homeostasis
While animal studies have suggested potential glucose-lowering properties for steviol glycosides including Rebaudioside A, clinical evidence in humans presents a more nuanced picture. The aforementioned clinical trial specifically examined the effects of Rebaudioside A on glucose homeostasis in patients with type 2 diabetes mellitus .
The study employed an oral glucose tolerance test (OGTT) conducted 19 hours after Rebaudioside A administration, coinciding with the presumed time of maximal steviol and steviol glucuronide concentrations . The primary endpoint was the difference in area under the blood glucose concentration-time curve during the first 2 hours of the OGTT (AUCGlucose(0-2h)) between Rebaudioside A and placebo conditions .
Parameter | Rebaudioside A vs. Placebo | Statistical Significance |
---|---|---|
AUCGlucose(0-2h) | -0.7 (95% CI -22.3; 20.9) h·mg/dL | P = 0.95 (Not significant) |
Insulin concentrations | Comparable levels | P > 0.05 (Not significant) |
C-peptide concentrations | Comparable levels | P > 0.05 (Not significant) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume